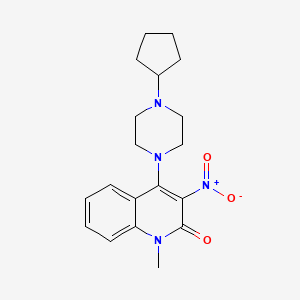
(E)-ethyl 4-(6-(5-benzylidene-2-oxo-4-thioxothiazolidin-3-yl)hexanamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-ethyl 4-(6-(5-benzylidene-2-oxo-4-thioxothiazolidin-3-yl)hexanamido)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields.
Mécanisme D'action
The mechanism of action of (E)-ethyl 4-(6-(5-benzylidene-2-oxo-4-thioxothiazolidin-3-yl)hexanamido)benzoate involves the inhibition of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of various cellular processes, including inflammation, cell proliferation, and apoptosis. The compound also induces the production of reactive oxygen species (ROS), which can lead to the destruction of cancer cells.
Biochemical and Physiological Effects:
(E)-ethyl 4-(6-(5-benzylidene-2-oxo-4-thioxothiazolidin-3-yl)hexanamido)benzoate has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). The compound also induces apoptosis in cancer cells by activating the caspase pathway. Additionally, it has been found to exhibit anti-microbial activity against various bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of (E)-ethyl 4-(6-(5-benzylidene-2-oxo-4-thioxothiazolidin-3-yl)hexanamido)benzoate is its potential use in various scientific research applications. However, the compound has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of (E)-ethyl 4-(6-(5-benzylidene-2-oxo-4-thioxothiazolidin-3-yl)hexanamido)benzoate. One possible direction is the development of more efficient synthesis methods to obtain higher yields of the compound. Another direction is the study of the compound's potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the compound's potential use in combination with other drugs for the treatment of cancer should be explored.
Méthodes De Synthèse
The synthesis method of (E)-ethyl 4-(6-(5-benzylidene-2-oxo-4-thioxothiazolidin-3-yl)hexanamido)benzoate involves the condensation of ethyl 4-aminobenzoate with 5-benzylidene-2-thioxo-4-thiazolidinone in the presence of hexyl isocyanate. The reaction is carried out under reflux conditions in dimethylformamide, and the resulting product is purified by column chromatography. This synthesis method has been optimized to obtain a high yield of the desired product.
Applications De Recherche Scientifique
(E)-ethyl 4-(6-(5-benzylidene-2-oxo-4-thioxothiazolidin-3-yl)hexanamido)benzoate has been extensively studied for its potential use in various scientific research applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has also been studied for its use in photodynamic therapy, which involves the use of light to activate photosensitizers that can selectively destroy cancer cells.
Propriétés
IUPAC Name |
ethyl 4-[6-[(5E)-5-benzylidene-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]hexanoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4S2/c1-2-31-24(29)19-12-14-20(15-13-19)26-22(28)11-7-4-8-16-27-23(32)21(33-25(27)30)17-18-9-5-3-6-10-18/h3,5-6,9-10,12-15,17H,2,4,7-8,11,16H2,1H3,(H,26,28)/b21-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZOFTDISFZVDSI-HEHNFIMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCCCN2C(=S)C(=CC3=CC=CC=C3)SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCCCN2C(=S)/C(=C\C3=CC=CC=C3)/SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

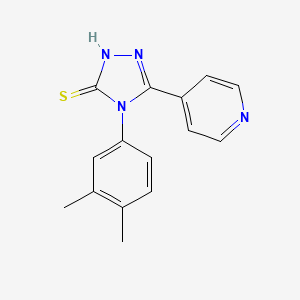

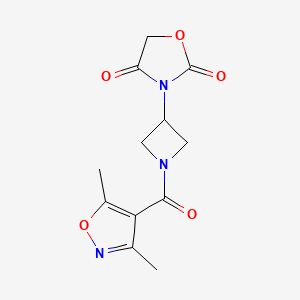

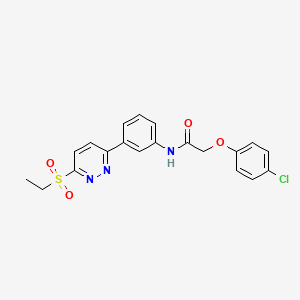
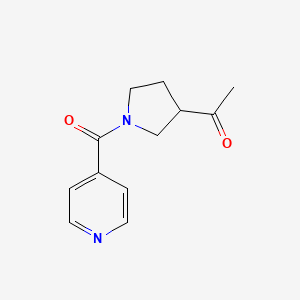
![1-(3-chloro-2-methylphenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2928671.png)
![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2928673.png)


![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2928679.png)
